4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
Discovery and Evolution of Thiazolo[5,4-b]Pyridine Sulfonamide Derivatives
Thiazolo[5,4-b]pyridine sulfonamide derivatives emerged from systematic efforts to optimize heterocyclic compounds for kinase inhibition. Early work focused on modifying pyridine and thiazole cores to enhance binding affinity to enzymatic targets. A breakthrough occurred in 2020 with the synthesis of 2-pyridyl-4-morpholinyl thiazolo[5,4-b]pyridine derivatives, where sulfonamide groups were identified as critical for phosphoinositide 3-kinase (PI3Kα) inhibition. For instance, compound 19a (3.6 nM IC~50~ against PI3Kα) demonstrated that electron-deficient aryl sulfonamides, such as 2-chloro-4-fluorophenyl variants, improved activity by facilitating hydrogen bonding with Lys802 in the kinase’s ATP-binding pocket.
The structural evolution of these compounds is summarized in Table 1.
Table 1: Key Thiazolo[5,4-b]Pyridine Sulfonamide Derivatives and Their Enzymatic Activities
| Compound | Substituents | PI3Kα IC~50~ (nM) |
|---|---|---|
| 19a | 2-Pyridyl, 4-morpholinyl | 3.6 |
| 19b | 2-Chloro-4-fluorophenyl | 4.6 |
| 19c | 5-Chlorothiophene-2-yl | 8.0 |
Synthetic routes evolved to prioritize efficiency, as seen in the seven-step synthesis from 2,4-dichloro-3-nitropyridine (11 ), which enabled gram-scale production of intermediates like 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (13 ) and bromothiazolo[5,4-b]pyridine (15 ). Subsequent Suzuki couplings with sulfonamide-functionalized borates yielded derivatives with nanomolar potency.
Classification within the Sulfonamide Family
Sulfonamides are broadly classified into antibacterial, diuretic, and enzyme-inhibitory subtypes. 4-Chloro-N-(4-{thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide belongs to the latter category, distinguished by its dual heterocyclic architecture. Unlike traditional sulfonamides that target bacterial dihydropteroate synthase, this compound inhibits PI3Kα, a kinase central to oncogenic signaling. Its classification hinges on:
Research Progression Timeline
- 2018 : Patent filings disclosed thiazolo[5,4-b]pyridine derivatives with alkyl and cyclic substituents, highlighting their potential in metabolic disorders.
- 2020 : Systematic SAR studies identified sulfonamide-linked variants as PI3Kα inhibitors, with 19a achieving sub-5 nM potency.
- 2022–2025 : Focus shifted to optimizing pharmacokinetic properties, including metabolic stability and tissue penetration.
Significance in Medicinal Chemistry Research
This compound’s significance lies in its dual role as a chemical probe and therapeutic candidate:
- Targeted Inhibition : By selectively inhibiting PI3Kα over PI3Kβ (10-fold selectivity), it enables precise modulation of the PI3K/AKT/mTOR pathway, a hallmark of cancer progression.
- SAR Insights : Studies revealed that replacing the pyridyl group with phenyl reduces activity by 50%, underscoring the necessity of nitrogen-rich heterocycles for potency.
- Synthetic Versatility : The scaffold supports diverse modifications, enabling rapid exploration of analogs for other kinase targets.
Properties
IUPAC Name |
4-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-13-5-9-15(10-6-13)26(23,24)22-14-7-3-12(4-8-14)17-21-16-2-1-11-20-18(16)25-17/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJYJZRFUAALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available substances. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenylthiazolo[5,4-b]pyridine under basic conditions . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its activity . This inhibition can lead to the disruption of various cellular signaling pathways, ultimately affecting cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
A. Thiophene vs. Benzene Sulfonamide ()
The compound 5-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide replaces the benzene ring with a thiophene. Key differences:
- Electronic Effects : Thiophene’s sulfur atom introduces π-electron delocalization differences compared to benzene, altering binding site interactions.
- Substituent Position : The chloro group is at position 5 on the thiophene vs. position 4 on benzene, affecting steric and electronic profiles .
B. Extended Fused Rings () Compound 1 in incorporates an imidazo[4,5-d]thiazolo[5,4-b]pyridine core. The additional methylamino group may improve solubility or modulate pharmacokinetics .
Substituent Variations
A. Methoxy and Piperazinyl Groups ()
LBX192 (T32612) features a 5-methoxy-thiazolo[5,4-b]pyridine linked to a piperazinyl-sulfonylphenyl group. The methoxy group provides electron-donating effects, contrasting with the chloro group’s electron-withdrawing nature. The piperazine ring enhances solubility via protonation at physiological pH, a property absent in the target compound .
B. Fluorinated Derivatives () 5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide introduces a fluoro substituent, which increases metabolic stability and lipophilicity.
Pharmacologically Active Analogues ( and )
- GK Activator () : The compound (2R)-3-cyclopentyl-N-(5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide demonstrates allosteric activation of glucokinase (GK). Its propanamide linker allows greater flexibility, enabling deeper penetration into the allosteric pocket compared to the sulfonamide linker in the target compound .
- Kinase Inhibitors (): Compounds like 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide highlight the role of sulfonamide in kinase binding. The pyrazolo-pyrimidine core offers distinct hydrogen-bonding patterns compared to thiazolo-pyridine .
Structural and Functional Comparison Table
Biological Activity
4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative with a thiazolo[5,4-b]pyridine core, which has drawn attention due to its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and infectious diseases.
The primary mechanism of action for this compound involves the inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival. Inhibition of this pathway can lead to reduced tumor growth and proliferation in cancer cells. The compound's interaction with PI3K suggests significant implications for cancer therapy and other conditions characterized by aberrant cell signaling.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, thiazolo[5,4-b]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Case Study : A study evaluating the cytotoxicity of thiazolo[5,4-b]pyridine derivatives reported IC50 values indicating potent activity against breast and lung cancer cell lines. The tested compounds exhibited IC50 values ranging from 0.01 to 0.1 µM, demonstrating significant anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.05 |
| Compound B | A549 (Lung Cancer) | 0.03 |
Antimicrobial Activity
The biological activity of sulfonamide derivatives has also been explored in the context of antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains.
- Case Study : Research on benzene sulfonamide derivatives indicated that they possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 1.0 |
| Compound D | Escherichia coli | 0.5 |
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. The compound demonstrates good bioavailability due to its solubility profile and stability under physiological conditions.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
